5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a bromine and fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: A parent compound with similar structural features but lacking the bromine and fluorine atoms.
5-Bromo-2-indolinone: Similar structure but without the fluorine atom.
7-Fluoro-2-indolinone: Similar structure but without the bromine atom.
Uniqueness
The uniqueness of 5-Bromo-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one lies in the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2,7,12H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICZJVPFKHLARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=O)N2)O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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